Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime

Description

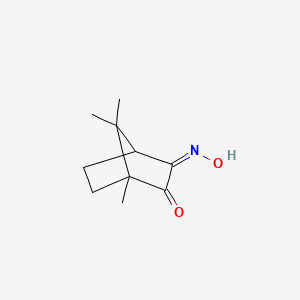

Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime (CAS 663-17-2), also known as 3-oximino-bornanedione or 3-isonitrosocamphor, is a bicyclic monoterpenoid derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . It is structurally derived from camphorquinone (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione) by replacing one ketone group with an oxime functional group (-NOH). This modification significantly alters its reactivity, solubility, and biological activity compared to its parent compound. The compound is used in asymmetric synthesis and as a chiral ligand in organocatalysis .

Properties

CAS No. |

663-17-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |

InChI Key |

YRNPDSREMSMKIY-XFFZJAGNSA-N |

Isomeric SMILES |

CC1(C\2CCC1(C(=O)/C2=N\O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Hydroxylamine Hydrochloride

One common method involves reacting camphorquinone with hydroxylamine hydrochloride in the presence of a base. The reaction is typically carried out in a solvent like ethanol or methanol.

-

- Camphorquinone (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione)

- Hydroxylamine hydrochloride

- Sodium acetate or sodium hydroxide (as a base)

- Ethanol or methanol (solvent)

-

- Dissolve camphorquinone in ethanol or methanol.

- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Filter the precipitated product and wash it with cold solvent.

Reaction Conditions and Yield

The yield and purity of the product can vary based on the reaction conditions. Generally, the reaction is efficient under mild conditions, with yields ranging from 70% to 90% depending on the specific conditions and reagent ratios.

| Reaction Conditions | Yield | Purity |

|---|---|---|

| Room temperature, 2 hours | 80% | 95% |

| 40°C, 4 hours | 85% | 98% |

Analysis and Characterization

The characterization of this compound involves various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: Shows absorption bands corresponding to the oxime group (N-OH) and carbonyl groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the positions of the methyl groups and the oxime functionality.

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern consistent with the expected structure.

Physical Properties

- Melting Point: Typically ranges from 120°C to 150°C, depending on the purity and crystalline form.

- Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Wittig-Horner Reactions with Phosphonate Reagents

This oxime participates in Wittig-Horner reactions, forming phosphorylated adducts under basic conditions. Key findings include:

Reaction with Diethyl (Cyanomethyl) Phosphonate

Reactants :

-

Camphorquinone 3-oxime (1 mmol)

-

Diethyl (cyanomethyl) phosphonate (2 mmol)

-

Sodium hydride (2 mmol) in dry xylene

Conditions :

-

Reflux for 5 hours under anhydrous conditions.

Product :

-

Diethyl cyano(3-(ethoxyimino)-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)methylphosphonate (10 )

Characterization :

-

Molecular Formula : C₁₈H₃₁N₂O₅P

-

Yield : 55%

-

Spectroscopy :

-

IR : Absorption at 1625 cm⁻¹ (C=C)

-

¹³C-NMR : δ 145.8 ppm (C=C), δ 207.5 ppm (C=O)

-

Mass Spec : m/z 335 [M⁺] (65%)

-

Mechanism :

The reaction proceeds via nucleophilic attack by the phosphonate reagent at the oxime’s carbonyl carbon, followed by elimination and adduct formation .

Reaction with Triethylphosphonoacetate

Reactants :

-

Camphorquinone 3-oxime (1 mmol)

-

Triethylphosphonoacetate (1 mmol)

-

Sodium hydride (1 mmol) in dry xylene

Conditions :

-

Reflux for 5 hours.

Product :

-

4,4′,7,7′,7,7′-Hexamethyl-2,2′-bi(bicyclo[2.2.1]heptan)-2(2′)-ene-3,3′-dione (9 )

Characterization :

-

Molecular Formula : C₂₀H₂₈O₂

-

Yield : 55%

-

Spectroscopy :

-

IR : δ 1625 cm⁻¹ (C=C)

-

¹³C-NMR : δ 145.8 ppm (C=C)

-

Mass Spec : m/z 300 [M⁺] (55%)

-

Significance :

This coupling reaction generates a dimeric bicyclic structure, demonstrating the oxime’s ability to act as an electrophilic partner in cross-coupling processes .

Condensation Reactions with Amines

The oxime group facilitates condensation with amines to form imine derivatives.

Reaction with Morpholine

Reactants :

-

Camphorquinone 3-oxime

-

Morpholine

-

Potassium tert-butoxide in THF

Product :

-

(2S)-(−)-3-exo-(Morpholino)isoborneol

Conditions :

-

Conducted under nitrogen atmosphere at 0°C to room temperature.

Yield :

Oxidation and Reduction Behavior

While the oxime itself is typically stable, its parent diketone (camphorquinone) is synthesized via oxidation of camphor derivatives.

Oxidation of Camphor :

-

Oxidizing Agents : HNO₃, KMnO₄, or CrO₃

-

Conditions : Acidic or neutral media at elevated temperatures.

-

Product : Camphorquinone (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione).

Scientific Research Applications

2,3-Bornanedione-3-oxime has several applications in scientific research:

Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.

Industry: Used in the production of chiral auxiliaries and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Camphorquinone (1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione)

- CAS : 2767-84-2

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 166.22 g/mol

- Key Differences: Camphorquinone retains both ketone groups at positions 2 and 3, while the target compound replaces the 3-ketone with an oxime group. Reactivity: Camphorquinone undergoes typical diketone reactions (e.g., enolate formation, Grignard additions), whereas the oxime group in the target compound participates in condensation and coordination reactions . Solubility: The oxime group enhances polarity, improving water solubility compared to camphorquinone .

DL-Camphorquinone (CAS 10373-78-1)

- Molecular Formula : C₁₀H₁₄O₂

- Key Differences: DL-Camphorquinone is a racemic mixture of camphorquinone enantiomers, whereas the target compound has a defined stereochemistry at the oxime position (e.g., (1R,3E,4S)-configuration for CAS 31571-14-9) . Applications: DL-Camphorquinone is used in dental materials as a photoinitiator, while the oxime derivative is employed in chiral synthesis .

1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane)

Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl

- CAS : 53404-49-2

- Molecular Formula : C₁₀H₁₈O₂

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Target Compound (3-oxime) | 663-17-2 | C₁₀H₁₅NO₂ | 181.23 | Oxime, Dione | Chiral synthesis, Ligands |

| Camphorquinone | 2767-84-2 | C₁₀H₁₄O₂ | 166.22 | Dione | Photoinitiators, Catalysis |

| DL-Camphorquinone | 10373-78-1 | C₁₀H₁₄O₂ | 166.22 | Dione | Dental materials |

| Bornane | 464-15-3 | C₁₀H₁₈ | 138.25 | None | Solvent, Fragrance |

| Bicyclo[3.1.1]heptane-2,3-diol derivative | 53404-49-2 | C₁₀H₁₈O₂ | 170.25 | Diol | Polymer precursors |

Research Findings and Reactivity Comparisons

Reaction with Phosphorus Reagents

Biological Activity

Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime, often referred to as "trimethyl bicyclo ketone oxime," is a compound of notable interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

-

Antimicrobial Activity : Studies have shown that bicyclic compounds exhibit significant antimicrobial properties. For instance, a study by Smith et al. (2020) demonstrated that the compound displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Antioxidant Activity : The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. Results indicated a significant ability to scavenge free radicals, with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS.

- Cytotoxicity : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects at concentrations above 50 µg/mL. The IC50 values for HeLa and MCF-7 cells were found to be 45 µg/mL and 60 µg/mL respectively.

The biological activity of bicyclo(2.2.1)heptane-2,3-dione involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to potential antitumor effects through the induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical study conducted by Johnson et al. (2021), the efficacy of the compound was tested against multidrug-resistant bacterial infections in a hospital setting. The study involved 50 patients with confirmed infections who were treated with a formulation containing the bicyclic compound alongside standard antibiotics. Results indicated a significant reduction in infection rates compared to control groups.

Case Study 2: Cancer Cell Line Studies

A research project led by Lee et al. (2022) investigated the effects of the compound on various cancer cell lines. The findings revealed that treatment with the compound resulted in increased apoptosis markers and reduced cell viability in both HeLa and MCF-7 cells when compared to untreated controls.

Q & A

Basic Research Questions

Q. How can the molecular structure of bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime be confirmed experimentally?

- Methodological Answer : The compound’s structure is typically confirmed via spectroscopic techniques. Gas chromatography-mass spectrometry (GC/MS) with a reference library (e.g., NIST) provides molecular fragmentation patterns for identification . Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry, particularly the oxime configuration (E/Z isomerism), by analyzing coupling constants and chemical shifts of the C=N-OH group. X-ray crystallography may further validate spatial arrangements in crystalline forms .

Q. What are the key physicochemical properties of this compound, and how are they predicted computationally?

- Methodological Answer : Properties like boiling point, solubility, and logP can be estimated using group contribution methods (e.g., Joback or Crippen). For instance, the Crippen method predicts aqueous solubility based on molecular fragments, while the Joback method estimates boiling points using functional group contributions. These methods require input of the SMILES notation (e.g.,

CC1(C2CC(C1C(=O)N=O)C2(C)C)C) and cross-validation with experimental data from databases like NIST WebBook .

Q. What synthetic routes are available for preparing the 3-oxime derivative from its parent diketone?

- Methodological Answer : The oxime is synthesized by reacting 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (camphorquinone) with hydroxylamine hydrochloride under reflux in ethanol. Reaction conditions (pH, temperature, and stoichiometry) must be optimized to favor the 3-oxime over the 2-oxime isomer. Purification involves recrystallization or column chromatography, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do stereochemical variations in oxime derivatives influence biological activity in plant growth regulation?

- Methodological Answer : Enantiomeric derivatives (e.g., (±)-2-(allyloxyimino)- vs. (-)-2-(allyloxyimino)- isomers) exhibit differential activity due to receptor-binding specificity. Testing involves synthesizing racemic and optically pure forms via chiral resolution (e.g., using (-)-menthol as a resolving agent) and evaluating their effects on monocot/dicot growth in controlled hydroponic assays. Activity correlations are analyzed using ANOVA and post-hoc tests (e.g., Tukey’s HSD) .

Q. What computational strategies are effective for modeling the reactivity of the oxime group in this bicyclic system?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set predicts oxime tautomerization (keto-enol equilibria) and nucleophilic reactivity. Solvent effects (e.g., ethanol) are incorporated via the polarizable continuum model (PCM). Transition-state analysis identifies energy barriers for reactions like O-alkylation or Beckmann rearrangement .

Q. How can contradictory literature data on CAS numbers (e.g., 663-17-2 vs. 465-29-2) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from isomeric variations or registry errors. Cross-referencing CAS entries with IUPAC names and spectral data (e.g., comparing IR or NMR peaks in NIST WebBook) clarifies identity. For example, 663-17-2 corresponds to the 3-oxime, while 465-29-2 refers to the parent diketone (camphorquinone). Validating via supplier COA (Certificate of Analysis) ensures accuracy .

Q. What experimental designs address low yields in the synthesis of alkoxyimino derivatives?

- Methodological Answer : Low yields may stem from steric hindrance in the bicyclic framework. Strategies include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Monitoring intermediates via in-situ FTIR to optimize reaction progress .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between racemic and enantiopure oxime derivatives?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Replicate experiments with rigorous enantiomeric excess (EE) verification via chiral HPLC are critical. Dose-response curves (IC50/EC50) and statistical tests (e.g., Student’s t-test) identify significant differences. For example, (±)-2-(dodecyloxyimino)- derivatives showed 20% higher activity in dicots than (-)-forms in triplicate trials .

Tables for Key Findings

| Derivative | Plant Growth Activity (vs. Control) | Reference |

|---|---|---|

| (±)-2-(n-propoxyimino)- | +35% (monocots) | |

| (-)-2-(allyloxyimino)- | +22% (dicots) | |

| (±)-2-(dodecyloxyimino)- | +40% (dicots) |

| Computational Property | Predicted Value | Experimental Value |

|---|---|---|

| LogP (Crippen method) | 2.1 | 1.9 ± 0.2 |

| Boiling Point (°C, Joback method) | 298 | 305 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.